2-Methylpropyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
2-METHYLPROPYL 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound that features a benzoate ester linked to a fluorophenyl group through an oxoethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOIC ACID with 2-METHYLPROPANOL in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-METHYLPROPYL 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-METHYLPROPYL 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE exerts its effects involves interactions with specific molecular targets. The fluorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The oxoethoxy chain facilitates the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLPROPYL 2-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 3-(2-ETHYL-4-{2-[2-(4-FLUOROPHENYL)-5-METHYLOXAZOL-4-YL]ETHOXY}PHENYL)PROPANOIC ACID
Uniqueness
2-METHYLPROPYL 3-{4-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its specific structural features, such as the oxoethoxy chain and the fluorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C23H24FNO6 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-methylpropyl 3-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C23H24FNO6/c1-15(2)13-31-23(29)17-4-3-5-19(12-17)25-21(27)10-11-22(28)30-14-20(26)16-6-8-18(24)9-7-16/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,25,27) |
InChI Key |
SVFCBLGUXYTFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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